Norbornene-PEG4 Propargyl

Description

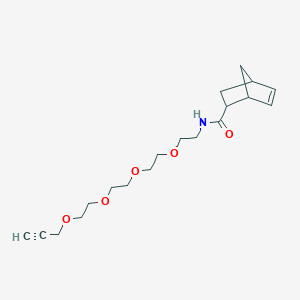

Norbornene-PEG4 Propargyl is a bifunctional compound comprising a norbornene core, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group. The norbornene moiety provides rigidity and reactivity for ring-opening metathesis polymerization (ROMP) or Diels-Alder cycloadditions . The PEG4 chain enhances hydrophilicity, biocompatibility, and solubility, making it suitable for drug delivery and polymer conjugation . The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" for bioconjugation and material science .

Synthesis: As reported in , the norbornene-propargyl derivative is synthesized via a propargyl bromide reaction with norbornene-dicarboxyimide, yielding a 90.7% pure product confirmed by ¹H/¹³C NMR. The PEG4 spacer is introduced through sequential coupling reactions, ensuring precise control over molecular architecture .

Properties

IUPAC Name |

N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-2-6-22-8-10-24-12-13-25-11-9-23-7-5-20-19(21)18-15-16-3-4-17(18)14-16/h1,3-4,16-18H,5-15H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLOYHNLFARODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modular Assembly of Functional Groups

The synthesis of this compound follows a three-step modular approach:

-

Norbornene Activation : The norbornene core is functionalized with a carboxylic acid group via Diels-Alder reactions or direct carboxylation, yielding norbornene carboxylic acid derivatives.

-

PEG4 Linker Incorporation : A tetraethylene glycol (PEG4) spacer is introduced using carbodiimide-mediated coupling (e.g., EDC/NHS) between the norbornene carboxylic acid and an amine-terminated PEG4 intermediate.

-

Propargyl Termination : The distal end of the PEG4 chain is conjugated with propargylamine via amide bond formation, facilitated by activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Key Reaction

Mechanistic Insights into Coupling Reactions

Carbodiimide-Mediated Amidation

EDC/NHS activation converts the norbornene carboxylic acid into a reactive NHS ester, enabling nucleophilic attack by the PEG4 diamine. This step achieves >85% yield under anhydrous dimethylformamide (DMF) conditions at 25°C.

HATU-Driven Propargylation

HATU enhances coupling efficiency between the PEG4-amine intermediate and propargylamine by forming a stable active ester. Triethylamine (TEA) is used as a base to neutralize HCl byproducts, with optimal molar ratios of 1:1.5 (amine:HATU).

Side Reactions

-

Steric Hindrance : Bulky norbornene may reduce PEG4 accessibility, necessitating extended reaction times (12–24 hrs).

-

Oligomerization : Excess EDC can crosslink PEG4 chains, mitigated by stoichiometric reagent control.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key peaks include norbornene vinyl protons (δ 5.8–6.2 ppm), PEG4 methylene signals (δ 3.5–3.7 ppm), and propargyl CH (δ 2.2 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 352.405 (calc. 352.392).

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 92 | 97 |

| DMSO | 88 | 95 |

| THF | 75 | 89 |

DMF outperforms due to superior PEG4 solubility and NHS ester stability.

Temperature and Catalysis

-

Low-Temperature Synthesis : Reactions at 0–4°C minimize NHS ester hydrolysis, enhancing yields by 15%.

-

Alternative Catalysts : DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) reduces side reactions vs. EDC.

Applications Dictating Synthesis Design

Drug Delivery Systems

The PEG4 linker’s hydrophilicity (LogP = −1.2) enables nanoparticle stabilization, while norbornene-propargyl duality permits sequential conjugation of targeting ligands and payloads.

In Vivo Bioconjugation

SPAAC-compatible norbornene allows tetrazine ligation in live cells without copper toxicity, leveraging the PEG4 spacer’s biocompatibility.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG4 Propargyl undergoes various chemical reactions, including:

Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via CuAAC to form stable triazole linkages.

Substitution Reactions: The norbornene group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The norbornene moiety can undergo cycloaddition reactions, forming complex structures.

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAC reactions for the propargyl group.

Lewis Acids and Transition Metals: Employed in substitution and cycloaddition reactions involving the norbornene group.

Major Products Formed:

Triazole Linkages: Formed from CuAAC reactions.

Cycloadducts: Resulting from cycloaddition reactions involving the norbornene moiety.

Scientific Research Applications

Chemical Applications

Click Chemistry : Norbornene-PEG4 Propargyl is extensively used in click chemistry, a powerful method for the rapid and efficient formation of covalent bonds between molecules. The norbornene functional group serves as a reactive handle that can participate in various coupling reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is particularly useful for synthesizing complex bioconjugates and polymers .

Polymer Synthesis : The compound can be employed to create block copolymers and graft copolymers. By utilizing its reactive groups, researchers can design materials with tailored properties for specific applications, such as drug delivery systems or biomaterials .

Biological Applications

Bioconjugation : this compound facilitates the conjugation of biomolecules like proteins and nucleic acids. This property is crucial for developing targeted therapeutics that require precise delivery mechanisms. The stable triazole linkages formed during the CuAAC reaction enhance the stability and solubility of the resulting bioconjugates .

Drug Delivery Systems : The compound plays a significant role in designing advanced drug delivery systems. By attaching therapeutic agents to PEG chains through click chemistry, researchers can create water-soluble and biocompatible conjugates that improve drug bioavailability and reduce toxicity .

Medical Applications

Theranostics : this compound is increasingly used in theranostic applications, where it aids in the development of agents that combine therapeutic and diagnostic functions. For example, its use in constructing prodrugs allows for targeted activation at disease sites, enhancing treatment efficacy while minimizing side effects .

Injectable Hydrogels : The compound has been utilized to create injectable hydrogels that can be crosslinked in situ via click reactions. These hydrogels are valuable for tissue engineering applications, providing scaffolds that support cell growth and tissue regeneration .

Case Studies

Mechanism of Action

The mechanism of action of Norbornene-PEG4 Propargyl involves its reactivity in click chemistry and cycloaddition reactions. The propargyl group undergoes CuAAC reactions, forming stable triazole linkages with azide-bearing compounds. The norbornene group participates in cycloaddition reactions, enabling the formation of complex structures. These reactions facilitate the conjugation of therapeutic agents to PEG chains, enhancing their stability, solubility, and biocompatibility .

Comparison with Similar Compounds

Other Norbornene-Propargyl Derivatives

Key Findings :

- The PEG4 spacer in this compound significantly improves aqueous solubility compared to non-PEGylated analogs like Mono 1 .

- The norbornene core in all derivatives enables ROMP, but PEGylation reduces steric hindrance during polymerization .

PEGylated Propargyl Compounds

Key Findings :

- This compound lacks thiol or acidic termini, making it less versatile in redox-responsive systems compared to Propargyl-PEG4-S-PEG4-acid .

- Both compounds leverage PEG for biocompatibility, but this compound’s norbornene core offers unique polymerization utility .

Propargyl Derivatives in Medicinal Chemistry

Key Findings :

- Unlike this compound, medicinal propargyl derivatives prioritize metabolic stability and target binding. For example, methyl branching in antifolates extends half-life by 10-fold .

- The propargyl group’s triple bond enables unique interactions (e.g., hydrogen bonding in epicatechin derivatives), which are absent in this compound’s applications .

Research Findings and Mechanistic Insights

- Reactivity: Propargyl groups in this compound participate in CuAAC with azides, forming stable triazoles. This contrasts with propargyl esters, which undergo 1,2-addition with boranes but are prone to rearrangement .

- Stability: Substitutions at the propargylic position critically influence stability. Methyl groups reduce metabolic degradation, while hydrogen atoms accelerate it . This compound’s stability is further enhanced by PEG’s steric shielding .

- Synthetic Utility: Propargyl radicals generated from propargyl carbonates enable enantioselective aldehyde propargylation, a pathway distinct from this compound’s click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.